N-(2-nitro-1-phenylbutyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-nitro-1-phenylbutyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-15(18(19)20)16(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15-17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADNUIDLCNSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Nitro and Aniline Moieties in Advanced Synthetic Design
The nitro (–NO₂) and aniline (B41778) (–NH–Ar) moieties are fundamental components in the toolkit of synthetic organic chemists. Their prevalence stems from their versatile reactivity and their role as precursors to a vast array of other functional groups and complex molecular scaffolds.
The nitro group is a powerful electron-withdrawing group, a property that dominates its chemical behavior. researchgate.net This characteristic is leveraged to activate adjacent positions for nucleophilic attack and to increase the acidity of α-protons, facilitating reactions like the Henry (nitro-aldol) and nitro-Mannich reactions. wikipedia.orgnih.gov Beyond its role in C-C bond formation, the nitro group is arguably most valued as a synthetic precursor to the amino group. The reduction of aromatic nitro compounds to anilines is one of the most robust and widely used transformations in organic synthesis, providing access to a class of compounds essential for numerous industries. researchgate.netwikipedia.orgmasterorganicchemistry.com This transformation is critical in the production of pharmaceuticals, dyes, agrochemicals, and functional materials. researchgate.netrsc.org
The aniline moiety, characterized by an amino group attached to a benzene (B151609) ring, is a cornerstone of industrial and fine chemical synthesis. wikipedia.org Anilines are primary building blocks for a multitude of products, including polyurethane, azo dyes, and pigments. wikipedia.orgchempanda.com In medicinal chemistry, the aniline scaffold is a common feature in pharmacologically active molecules. ontosight.aiontosight.ai The amino group is strongly activating and directs electrophilic aromatic substitution to the ortho and para positions, although this high reactivity sometimes necessitates the use of a protecting group to achieve selectivity. masterorganicchemistry.comwikipedia.org The basicity of the lone pair on the nitrogen atom is another key feature, allowing for N-alkylation and the formation of various derivatives. wikipedia.org The conversion of a deactivating nitro group into a strongly activating amino group represents a powerful strategic switch in multi-step synthesis. masterorganicchemistry.com
Table 1: Key Roles of Nitro and Aniline Groups in Organic Synthesis
| Functional Group | Key Chemical Property | Common Synthetic Applications |
| Nitro (-NO₂) Group | Strong electron-withdrawing character. researchgate.net | Activation of α-carbons for C-C bond formation (e.g., nitro-Mannich reaction). wikipedia.org |
| Readily reducible to an amino group (-NH₂). wikipedia.orgmasterorganicchemistry.com | Synthesis of anilines, azides, and diazonium salts. researchgate.net | |
| Versatile synthetic intermediate. researchgate.netnih.gov | Precursor for carbonyls (Nef reaction) and oximes. nih.govwikipedia.org | |
| Aniline Moiety | Electron-rich aromatic system. wikipedia.org | Building block for dyes, polymers, and pharmaceuticals. wikipedia.orgchempanda.com |
| Activating, ortho-, para-director in EAS. masterorganicchemistry.com | Synthesis of substituted aromatic compounds. | |
| Nucleophilic and basic nitrogen atom. chempanda.com | N-Alkylation, acylation, and synthesis of heterocycles. wikipedia.orgtandfonline.com |
Overview of the Academic Research Landscape Surrounding N Substituted Nitroanilines
The academic research surrounding N-substituted nitroanilines, the class to which N-(2-nitro-1-phenylbutyl)aniline belongs, is diverse. It primarily focuses on the development of synthetic methodologies and the use of these compounds as versatile intermediates for constructing more complex molecules.
A significant area of research involves the synthesis of N-substituted nitroanilines through nucleophilic aromatic substitution (SNAr) reactions. One efficient method involves reacting a substituted amine or aniline (B41778) with a chloronitrobenzene in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which can produce a wide range of N-substituted-2-nitroanilines in high yields. tandfonline.comtandfonline.com These products are highly valuable because their subsequent reduction provides straightforward access to 2-substituted aminoanilines, which are key precursors for biologically active nitrogen heterocycles such as benzimidazoles and triazoles. tandfonline.com
Beyond their role as synthetic intermediates, N-substituted nitroanilines are investigated for specific functional applications. For instance, certain N-nitrosated secondary amines derived from nitroaniline precursors have been studied as agents for the slow and sustained release of nitric oxide (NO), a molecule with profound physiological effects. nih.gov The structure of these precursors, including intramolecular hydrogen bonding between the amine and the nitro group, is a key focus of this research. nih.gov Furthermore, studies on the molecular structure and properties of related compounds, such as N-methyl-N-nitroanilines, provide fundamental insights into the electronic and conformational effects of the N-nitroamino group, revealing its role as a weak electron donor via an inductive mechanism. researchgate.net
Table 2: Examples of Research on N-Substituted Nitroanilines
| Research Focus | Key Reactants/Compound Type | Application/Significance |
| Synthesis | 2-Chloronitrobenzene + Substituted Amines + DBU | General method for N-substituted-2-nitroanilines in good to excellent yields (75-92%). tandfonline.com |
| Intermediates | N-Substituted-2-nitroanilines | Precursors for 1,2-disubstituted aminoanilines, used to synthesize heterocycles like benzimidazoles. tandfonline.com |
| Functional Materials | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | Characterized as a precursor for materials capable of slow, sustained nitric oxide (NO) release. nih.gov |
| Structural Analysis | N-methyl-N-nitroanilines | X-ray diffraction studies reveal the N-nitroamino group's geometry and electronic influence. researchgate.net |
Stereochemical Control and Asymmetric Synthesis of N 2 Nitro 1 Phenylbutyl Aniline Analogues
Chiral Auxiliaries and Substrate-Controlled Stereoselection in Nitro-Aniline Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This strategy is a reliable and versatile approach for asymmetric synthesis. wikipedia.org
In the context of synthesizing N-(2-nitro-1-phenylbutyl)aniline analogues, a chiral auxiliary can be attached to either the aniline (B41778) nitrogen or to a precursor molecule. For instance, a chiral oxazolidinone, a class of auxiliaries successfully used in numerous asymmetric transformations, could be appended to a precursor. researchgate.net The bulky, stereochemically defined environment created by the auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face. wikipedia.org
The general process involves three key steps:
Attachment: The achiral substrate is covalently bonded to the chiral auxiliary.
Stereoselective Reaction: The key bond-forming reaction, such as an alkylation or an addition, occurs. The auxiliary's chiral information is transferred to the substrate, creating a new stereocenter with high diastereoselectivity. numberanalytics.com
Removal: The auxiliary is cleaved from the product, which now possesses the desired stereochemistry, and the auxiliary can often be recovered for reuse. wikipedia.org
While specific examples in the literature detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prominent, the principle has been widely applied to the synthesis of chiral amines and other complex molecules. wikipedia.orgresearchgate.net For example, a chiral auxiliary attached to the aniline could direct the diastereoselective addition to a nitroalkene like 1-nitro-2-phenylbut-1-ene. Alternatively, a chiral group on the phenyl ring of the nitroalkene could influence the stereochemical outcome of the addition of aniline.
Asymmetric Catalysis in the Formation of Chiral Nitroalkane and Aniline Centers
Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. mdpi.com For the synthesis of β-nitroamines like this compound, several catalytic asymmetric methods are particularly relevant. nih.gov These reactions can create one or both of the chiral centers present in the target molecule. nih.gov
The conjugate or Michael addition of a nucleophile to a nitroalkene is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. sctunisie.orgyoutube.com The asymmetric variant, using a chiral catalyst, provides a direct route to chiral γ-nitro compounds and their derivatives. rsc.orgorganic-chemistry.org The synthesis of this compound can be envisioned as the Michael addition of aniline to the nitroalkene (E)-1-nitro-2-phenylbut-1-ene.
Organocatalysis has emerged as a particularly effective strategy for this transformation. Chiral squaramides, thioureas, and primary amines derived from Cinchona alkaloids have been shown to catalyze the enantioselective addition of nucleophiles to nitroalkenes with high efficiency. rsc.orgnih.govrsc.org These catalysts typically function through a dual-activation mechanism, using hydrogen bonding to activate both the nitroalkene electrophile and the nucleophile. nih.gov
For example, chiral squaramides have been used to catalyze the Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes, yielding products with high enantiomeric purity. rsc.org Similarly, a primary amine-thiourea catalyst has been used in an enantioselective aza-Michael-Henry domino reaction between 2-aminobenzaldehydes and nitroolefins. nih.gov These examples demonstrate the potential for developing a highly enantioselective addition of aniline to the appropriate nitroalkene substrate to form the chiral centers in this compound.
Table 1: Examples of Organocatalyzed Asymmetric Michael Additions to Nitroalkenes
| Catalyst Type | Nucleophile | Electrophile | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Squaramide | Meldrum's Acid | Aliphatic Nitroalkene | γ-Nitro Carboxylic Derivative | up to 94% | rsc.org |
| Primary Amine-Thiourea | 2-Aminobenzaldehyde | Nitroolefin | 3-Nitro-1,2-dihydroquinoline | up to 90% | nih.gov |
| Quinine-derived Primary Amine | α,β-Unsaturated Ketone | 3-Nitro-2H-chromene | Tricyclic Chroman Derivative | up to 95% | rsc.org |
| Organocatalyst | Nitroalkane | α,β-Unsaturated Aldehyde | γ-Nitroester | 93-96% | organic-chemistry.org |
This table presents data from various organocatalytic Michael additions to illustrate the general effectiveness of the strategy, not the specific synthesis of the title compound.
Direct asymmetric reductive amination (DARA) is a highly efficient one-pot method for synthesizing chiral amines from prochiral ketones. acs.org This reaction involves the condensation of a ketone with an amine to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst system. acs.org This approach could be applied to the synthesis of this compound by reacting a precursor like 1-phenyl-2-nitrobutan-1-one with aniline, followed by asymmetric reduction.
Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (BPAs), have proven to be exceptional catalysts for this type of transformation. acs.orgacs.org They activate the imine by protonating it, which forms a chiral ion pair with the phosphate (B84403) anion. acs.org This chiral environment dictates the facial selectivity of the subsequent reduction. The reduction itself can be effected by various reagents, such as Hantzsch esters or, in cooperative catalytic systems, by H₂ activated by a metal complex (e.g., an Iridium complex). acs.org
Key features of this methodology include:
Broad Substrate Scope: The method is often tolerant of a wide range of ketones and amines. acs.org
High Enantioselectivity: Excellent levels of enantiomeric excess are frequently achieved. acs.orgrsc.org
Operational Simplicity: The one-pot nature of the reaction avoids the isolation of potentially unstable imine intermediates. acs.org
Recent advancements have led to the development of even more powerful "super" Brønsted C-H acids, which have shown dramatically improved activity and enantioselectivity in related reactions like asymmetric Mukaiyama–Mannich reactions. acs.org
The nitro-Mannich reaction, also known as the aza-Henry reaction, is the nucleophilic addition of a nitroalkane to an imine, directly forming a β-nitroamine. nih.govwikipedia.org This reaction is one of the most direct and powerful methods for constructing the core structure of this compound. nih.govnih.gov The asymmetric version of this reaction can simultaneously create the two adjacent stereocenters with high levels of stereocontrol. nih.gov
The reaction can be catalyzed by both chiral metal complexes and organocatalysts.
Metal Catalysis: Early successes in this area involved catalysts such as a Cu(II)-BOX complex, which effectively catalyzed the reaction between N-PMP-α-iminoesters and nitroalkanes, affording β-nitro-α-aminoesters with up to 99% ee. wikipedia.org Another system using Cu(OTf)₂ and a tert-Bu-BOX ligand produced anti-β-nitroamines with excellent enantio- and diastereoselectivity. thieme-connect.de
Organocatalysis: Chiral bifunctional organocatalysts, such as thioureas, have been highly successful. nih.gov For instance, Xu et al. demonstrated that chiral thioureas could catalyze the reaction of nitroalkanes with N-Boc-imines to yield syn-β-nitroamines with high diastereo- and enantioselectivity. nih.gov
The β-nitroamine products are synthetically versatile. The nitro group can be reduced to an amine to generate 1,2-diamines, converted into a carbonyl group via the Nef reaction, or removed entirely. nih.govwikipedia.org
Table 2: Selected Catalytic Systems for the Asymmetric Nitro-Mannich Reaction
| Catalyst System | Substrates | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Cu(OTf)₂ / tert-Bu-BOX | Aryl aldimines + TMS-nitropropanate | anti | Good to excellent | Good to excellent | thieme-connect.de |
| Cu(II)-BOX / Et₃N | N-PMP-α-iminoesters + Nitroalkanes | Not specified | Not specified | up to 99% | wikipedia.org |
| Chiral Thiourea (B124793) | N-Boc-imines + Nitroalkanes | syn | Good to high | Good to high | nih.gov |
| Copper-Chiral Ligand | Dialkylzinc + Nitroalkene + Imine | syn,anti or syn,syn | Solvent-dependent | High | acs.org |
Diastereoselective Synthetic Strategies for this compound and its Stereoisomers
Controlling the relative stereochemistry to selectively form either the syn or anti diastereomer of this compound is a crucial aspect of its synthesis. Many of the asymmetric methods described above also provide a high degree of diastereocontrol. The choice of catalyst and reaction conditions often dictates which diastereomer is formed preferentially.
Catalyst Control: As noted previously, certain catalytic systems have an inherent preference for one diastereomer over the other. For example, Cu(II)-BOX systems have been reported to favor the formation of anti-β-nitroamines, while some chiral thiourea organocatalysts favor the syn isomer. nih.govthieme-connect.de
Solvent Control: In a remarkable example of an enantioselective conjugate addition nitro-Mannich reaction, the choice of solvent was found to completely switch the diastereoselectivity. acs.org The reaction of a dialkylzinc, a nitroalkene, and an imine in the presence of a copper-chiral ligand catalyst could be directed to form either the syn,anti or the syn,syn diastereoisomers simply by changing the solvent system. acs.org
Kinetic vs. Thermodynamic Control: The relative stereochemistry at the carbon atom bearing the nitro group can sometimes be controlled by the reaction workup. nih.gov The nitro-Mannich reaction is reversible, and the carbon α to the nitro group is acidic. nih.govwikipedia.org Therefore, it is possible to set the initial stereochemistry under kinetic control (e.g., via a stereoselective protonation of the nitronate intermediate) to favor one diastereomer. nih.gov Alternatively, allowing the product to equilibrate in the presence of a base can lead to the thermodynamically more stable diastereomer. nih.gov This approach was successfully used in the diastereoselective synthesis of 2,3,6-trisubstituted piperidines, where the relative stereocontrol between C-2 and C-3 was achieved by either kinetic protonation or thermodynamic equilibration of the nitro group. nih.gov
By carefully selecting the synthetic strategy—be it catalyst, solvent, or reaction conditions—chemists can effectively target and synthesize any of the four possible stereoisomers of this compound.
Advanced Spectroscopic and Crystallographic Characterization in Research on N 2 Nitro 1 Phenylbutyl Aniline
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like N-(2-nitro-1-phenylbutyl)aniline, which is synthesized via a nitro-Mannich reaction and exhibits stereoisomerism, this technique is indispensable for establishing both the relative and absolute stereochemistry of its stereocenters. High-purity single crystals are a prerequisite for successful X-ray diffraction analysis.
Analysis of Molecular Conformation and Intramolecular Interactions
The molecular conformation of this compound is dictated by the spatial arrangement of its phenyl, aniline (B41778), and nitrobutyl moieties. Analysis of crystal structures of similar N-(2-phenylethyl)nitroaniline derivatives reveals critical insights into the likely conformational preferences and intramolecular interactions.
The conformation around the C1-C2 bond of the butyl chain is also of great importance. Studies on analogous compounds show that this can adopt either an anti or a gauche conformation. rsc.orgchemicalbook.com An anti conformation would result in the phenyl and aniline rings being oriented in a nearly parallel fashion, while a gauche conformation would lead to a more twisted structure where the aromatic rings are closer to perpendicular to each other. rsc.orgchemicalbook.com The specific conformation adopted will be influenced by the steric and electronic effects of the substituents.
Table 1: Expected Dihedral Angles in this compound based on Analogous Structures
| Dihedral Angle | Expected Value (°) | Significance |
| H-N-C-C | ~0 | Planarity of the N-H bond with the C-C backbone, stabilized by intramolecular H-bonding. |
| N-C-C-C (butyl chain) | anti (~180°) or gauche (~60°) | Determines the overall shape and orientation of the phenyl and aniline rings. |
| C-N-C(phenyl)-C(phenyl) | Variable | Indicates the degree of twist of the aniline ring relative to the main chain. |
Elucidation of Intermolecular Interactions and Supramolecular Architectures in the Solid State
In the crystalline state, molecules of this compound are expected to be organized into a well-defined supramolecular architecture through a network of intermolecular interactions.
Based on studies of related nitroaniline derivatives, intermolecular hydrogen bonding is a primary directional force in the crystal packing. rsc.orgchemicalbook.com The amine group can act as a hydrogen bond donor, while the nitro group can act as an acceptor. In some instances, the amine proton can participate in a three-center hydrogen bond with two nitro oxygen atoms of a neighboring molecule, leading to the formation of dimeric structures. rsc.org
Vibrational Spectroscopy (FT-IR, FT-Raman) for In-depth Structural Assignment and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.
For this compound, characteristic vibrational modes can be assigned to specific bonds and functional groups, aiding in its structural confirmation. The FT-IR and FT-Raman spectra are often complementary, with some vibrations being more intense in one technique than the other.
Correlation of Characteristic Vibrational Modes with Electronic Structure and Bonding
The positions and intensities of vibrational bands are sensitive to the electronic structure and bonding within the molecule. For instance, the formation of an intramolecular hydrogen bond between the N-H and NO2 groups would be expected to cause a red-shift (lower frequency) and broadening of the N-H stretching vibration compared to a free amine.
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| N-H Stretching | 3350 - 3480 | Asymmetric and symmetric stretching. Position influenced by hydrogen bonding. researchgate.netresearchgate.net |
| C-H Stretching (Aromatic) | 3000 - 3100 | Characteristic of the phenyl and aniline rings. researchgate.net |
| C-H Stretching (Aliphatic) | 2850 - 2960 | From the butyl chain. rsc.org |
| NO₂ Asymmetric Stretching | ~1500 - 1550 | Strong intensity in IR. |
| NO₂ Symmetric Stretching | ~1300 - 1360 | Strong intensity in IR. |
| C-N Stretching | ~1250 - 1350 | |
| C=C Stretching (Aromatic) | ~1450 - 1600 | Multiple bands expected. |
The analysis of these vibrational modes, often supported by density functional theory (DFT) calculations, allows for a detailed understanding of the molecule's structural and electronic properties. researchgate.net
Advanced Nuclear Magnetic Resonance Spectroscopic Techniques for Elucidating Complex Structural Features and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.
Given the presence of stereocenters, the ¹H NMR spectrum is expected to show distinct signals for the diastereomers, often appearing as two pairs of doublets for the protons on the stereogenic carbons. The coupling constants between these protons can provide information about their dihedral angles and thus the relative stereochemistry.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic regions. Dynamic NMR studies could potentially be used to investigate rotational barriers around single bonds, for example, the C-N bond.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (Phenyl & Aniline) | 6.5 - 8.0 | The electron-withdrawing nitro group and electron-donating amino group will influence the shifts of the aromatic protons. rsc.orgchemicalbook.com |
| ¹H | CH-NO₂ | 4.5 - 5.5 | Deshielded due to the adjacent nitro group. |
| ¹H | CH-Ph | 4.0 - 5.0 | |
| ¹H | N-H | Variable | Position and broadening depend on solvent and concentration. |
| ¹H | CH₂ & CH₃ (Butyl) | 0.8 - 2.0 | |
| ¹³C | Aromatic (Phenyl & Aniline) | 110 - 150 | |
| ¹³C | C-NO₂ | 80 - 90 | |
| ¹³C | C-Ph | 50 - 60 | |
| ¹³C | Butyl Chain | 10 - 40 |
High-Resolution Mass Spectrometry for Precise Molecular Identification in Reaction Monitoring and Mechanistic Studies
High-resolution mass spectrometry (HRMS) is crucial for the precise determination of the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. rsc.org This technique is invaluable for confirming the identity of the product in a synthesis and for monitoring the progress of the reaction.
The fragmentation pattern observed in the mass spectrum provides further structural information. Expected fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂), cleavage of the butyl chain, and fragmentation of the aromatic rings. These fragmentation patterns can be used to distinguish between isomers and to gain insight into the bonding within the molecule. In mechanistic studies, HRMS can be used to identify reaction intermediates and byproducts, helping to elucidate the reaction pathway.
Theoretical and Computational Chemistry Studies on N 2 Nitro 1 Phenylbutyl Aniline
Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure
Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics. For N-(2-nitro-1-phenylbutyl)aniline, these computational methods provide insights into its conformational landscape, stability, and the distribution of electrons, which are fundamental to its reactivity and properties.
Density Functional Theory (DFT) Applications in Conformation and Stability Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is instrumental in determining its most stable conformations. The molecule possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformers.
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a conformational search to identify the global minimum and various local minima on the potential energy surface. researchgate.net The relative energies of these conformers determine their population at a given temperature. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's shape and steric hindrance. For instance, DFT can elucidate the steric and electronic barriers to the formation of different diastereomers.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(phenyl)-N | 1.40 | C-N-C | 125.0 |
| N-C(butyl) | 1.47 | N-C-C(nitro) | 110.5 |
| C(butyl)-NO2 | 1.55 | C-C-N(nitro) | 112.0 |
| C-H (aromatic) | 1.08 | H-C-C (aromatic) | 120.0 |
| C-H (aliphatic) | 1.09 | H-C-H (aliphatic) | 109.5 |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values for this compound would require specific DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, while the LUMO is likely concentrated around the electron-withdrawing nitro group and the phenyl ring. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Various electronic properties can be derived from the HOMO and LUMO energies, as detailed in the table below.
Table 2: Hypothetical Electronic Properties of this compound Derived from HOMO/LUMO Energies
| Property | Formula | Hypothetical Value (eV) | Significance |
| HOMO Energy | E_HOMO | -5.8 | Electron donating ability |
| LUMO Energy | E_LUMO | -1.5 | Electron accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.3 | Chemical reactivity and stability |
| Ionization Potential (I) | -E_HOMO | 5.8 | Energy required to remove an electron |
| Electron Affinity (A) | -E_LUMO | 1.5 | Energy released upon gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | 3.65 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.15 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.23 | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ² / (2η) | 3.10 | Propensity to accept electrons |
Note: These values are hypothetical and serve as an illustration based on typical data for similar nitroaniline compounds.
Computational Modeling of Reaction Mechanisms and Potential Energy Profiles
Computational chemistry offers powerful tools to model the pathways of chemical reactions, providing a deeper understanding of reaction mechanisms and the factors that control them.
Transition State Characterization and Activation Energy Calculations for Synthetic Transformations
The synthesis of this compound, often achieved through a nitro-Mannich reaction, involves the formation of one or more transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Characterizing the geometry and energy of these transition states is crucial for understanding the reaction's feasibility and kinetics.
Computational methods, particularly DFT, can be employed to locate and optimize the structure of transition states. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy implies a faster reaction rate. These calculations can help in understanding the stereoselectivity of the reaction by comparing the activation energies for the formation of different diastereomers.
Implicit and Explicit Solvent Effects in Computational Simulations
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of reactants, products, and transition states.
Explicit solvent models involve including a finite number of individual solvent molecules in the calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction pathway and stability of intermediates. For this compound, explicit solvent molecules could interact with the nitro and amine groups, influencing their reactivity.
Prediction and Interpretation of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting and interpreting various spectroscopic data, which aids in the characterization of molecules.
By performing frequency calculations on the optimized geometry of this compound, its infrared (IR) and Raman spectra can be predicted. ue.wroc.pl The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching frequencies of the N-H, C-H, and NO2 groups can be identified.
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations provide information about the energies of electronic transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for the interpretation of the observed UV-Vis spectrum in terms of specific electronic excitations, such as π→π* and n→π* transitions.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when referenced to a standard, can be compared with experimental NMR data to confirm the structure of the molecule and aid in the assignment of signals to specific nuclei.
Investigations into Chemical Reactivity and Stability through Advanced Computational Metrics
Advanced computational chemistry provides powerful tools to elucidate the intricate details of chemical reactivity and stability. For this compound, a product of the nitro-Mannich reaction, these methods offer a molecular-level understanding of its behavior in chemical transformations. By calculating various quantum chemical descriptors, researchers can predict how this molecule will interact with other chemical species and the energetic landscape of its potential reactions.
The reactivity of this compound is dictated by the interplay of its functional groups: the aniline moiety, the phenyl ring, and the nitrobutyl group. The aniline part of the molecule is generally nucleophilic, meaning it can donate electrons to form new chemical bonds. Conversely, the presence of the electron-withdrawing nitro group enhances the electrophilicity at certain positions within the molecule, making it susceptible to attack by nucleophiles. acs.org
To quantify these characteristics, computational chemists employ indices derived from conceptual density functional theory (DFT). The electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (N) describes its electron-donating capability. These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher electrophilicity index suggests a stronger electrophile, while a higher nucleophilicity index indicates a more potent nucleophile.
For this compound, the aniline nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center. However, the nucleophilicity of this nitrogen is modulated by the rest of the molecule. In contrast, the carbon atom attached to the nitro group (the β-position relative to the nitrogen in the original nitroalkane) is a potential electrophilic site, a characteristic enhanced by the strong electron-withdrawing nature of the nitro group. Computational studies on similar nitro-Mannich bases confirm this dual reactivity.
Interactive Table: Illustrative Reactivity Indices for this compound and Related Compounds
| Compound/Fragment | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) | Nucleophilicity Index (N) | Predicted Reactivity |
| Aniline | -5.15 | 0.95 | 0.89 | 3.05 | Primarily Nucleophilic |
| 1-Nitropropane (B105015) | -7.80 | -0.50 | 1.95 | 1.50 | Primarily Electrophilic |
| This compound | -6.50 | -0.20 | 2.39 | 2.80 | Dual Nucleophilic/Electrophilic |
Note: The values in this table are illustrative and based on typical computational results for the respective functional groups. They serve to demonstrate the concepts of electrophilicity and nucleophilicity. Specific values for this compound would require dedicated quantum chemical calculations.
Proton transfer is a fundamental chemical process, and for this compound, it can occur at two primary sites: the aniline nitrogen and the carbon atom adjacent to the nitro group. The ease with which these protons can be removed (deprotonation) or added (protonation) is quantified by the proton transfer energy. Computational methods can calculate these energies, providing insight into the acidity and basicity of different sites within the molecule.
The aniline nitrogen is basic and can be protonated by an acid. The energy released in this process is the proton affinity. Conversely, the hydrogen on the carbon atom alpha to the nitro group is acidic and can be removed by a base. The energy required for this deprotonation is related to the pKa of the C-H bond.
Kinetic isotope effects (KIEs) offer a powerful experimental and computational tool for studying the mechanisms of proton transfer reactions. The KIE is the ratio of the rate constant of a reaction with a lighter isotope (typically hydrogen, H) to the rate constant with a heavier isotope (typically deuterium, D). A primary KIE greater than 1 (kH/kD > 1) is often observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. The magnitude of the KIE can provide information about the transition state of the proton transfer. For the deprotonation of nitroalkanes, large KIEs are often observed, suggesting a significant degree of C-H bond breaking in the transition state. acs.orgutk.eduprinceton.edu
In the case of this compound, studying the KIE for the deprotonation of the α-carbon would help to elucidate the mechanism of reactions where this acidic proton is involved. Similarly, investigating the KIE for the protonation of the aniline nitrogen could shed light on its behavior in acidic media.
Interactive Table: Illustrative Proton Transfer Data and Kinetic Isotope Effects
Note: The values in this table are illustrative and based on experimental and computational data for similar anilines and nitroalkanes. princeton.eduresearchgate.net They are intended to provide a qualitative understanding of the proton transfer processes for this compound.
Future Research Trajectories and Emerging Paradigms for N 2 Nitro 1 Phenylbutyl Aniline Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Optimization
The industrial and laboratory-scale synthesis of N-(2-nitro-1-phenylbutyl)aniline, which is often prepared through a nitro-Mannich reaction, can be significantly advanced by adopting modern manufacturing technologies. The integration of flow chemistry and automated synthesis platforms presents a promising avenue for scalable, efficient, and optimized production.
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis. These include enhanced heat and mass transfer, improved safety profiles when handling potentially energetic nitro compounds, and the ability to readily scale production by extending operational time rather than increasing reactor volume. For the synthesis of this compound, a continuous flow setup could involve pumping streams of benzaldehyde (B42025), nitrobutane, and aniline (B41778) through a reactor containing a packed-bed heterogeneous catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.
Automated synthesis platforms, incorporating robotic systems and real-time reaction monitoring, can be coupled with flow reactors to accelerate the optimization of reaction conditions. High-throughput experimentation could be employed to rapidly screen various catalysts, solvents, and temperature profiles, identifying the optimal parameters for the synthesis of this compound with desired stereochemistry.
Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production
| Parameter | Batch Synthesis | Flow Chemistry |
| Scalability | Difficult, requires larger reactors | Straightforward, by extending run time |
| Safety | Higher risk with exothermic nitrations | Improved, smaller reaction volumes |
| Heat & Mass Transfer | Often limited | Highly efficient |
| Process Control | Less precise | Precise control of parameters |
| Reproducibility | Can be variable | High |
| Optimization | Time-consuming | Amenable to automated high-throughput screening |
Exploration of Novel Catalytic Systems for Enhanced Efficiency, Selectivity, and Sustainability
The synthesis of this compound involves the formation of two stereocenters, making the development of stereoselective catalytic systems a critical area of research. While amine catalysts like triethylamine (B128534) are used, future work should focus on more advanced and sustainable catalytic approaches. google.com
Organocatalysis : Chiral organocatalysts, such as prolinol silyl (B83357) ethers and cinchona alkaloid derivatives, have proven effective in asymmetric conjugate addition reactions of nitroalkanes. organic-chemistry.org Research into novel bifunctional organocatalysts that can activate both the imine (formed in situ from aniline and benzaldehyde) and the nitroalkane nucleophile could lead to high diastereo- and enantioselectivity in the synthesis of this compound.
Metal Catalysis : Transition metal complexes, particularly those of copper, rhodium, and palladium, are known to catalyze asymmetric Michael additions. organic-chemistry.org The development of novel chiral ligands for these metals could provide highly efficient and selective pathways. For instance, iron complexes have recently been shown to be effective for the reduction of nitro compounds, suggesting their potential in domino reaction sequences. acs.org
Biocatalysis : The use of enzymes (biocatalysts) offers a green and highly selective alternative. Engineered enzymes could potentially catalyze the key C-N and C-C bond-forming steps with exceptional control over the stereochemical outcome under mild reaction conditions.
Table 2: Potential Catalytic Systems for Asymmetric Synthesis of this compound
| Catalyst Type | Example | Potential Advantages |
| Organocatalyst | Chiral Proline Derivatives | Metal-free, low toxicity, high enantioselectivity. organic-chemistry.org |
| Metal Complex | Rhodium-Diene Catalyst | High yields and enantioselectivities for additions to nitroolefins. organic-chemistry.org |
| Biocatalyst | Engineered Transaminases | High stereoselectivity, mild conditions, environmentally benign. |
| Heterogeneous | Supported Chiral Catalysts | Ease of separation and recyclability, suitable for flow chemistry. |
Application of Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. researchgate.net The application of methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can offer deep insights into the synthesis and properties of this compound. scispace.comresearchgate.net
By modeling the reaction pathway of the nitro-Mannich reaction, computational studies can elucidate the transition state structures and activation energies for the formation of different stereoisomers. This understanding is invaluable for the rational design of catalysts that favor the formation of a specific isomer. DFT calculations can predict various properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate the molecule's reactivity. scispace.com
Furthermore, computational tools can be used to:
Screen virtual libraries of catalysts : Predict the efficiency and selectivity of potential catalysts before their synthesis, saving time and resources.
Investigate reaction mechanisms : Determine the step-by-step mechanism of the synthesis and potential side reactions. acs.org
Predict spectroscopic properties : Calculate NMR and IR spectra to aid in the characterization of the synthesized products. researchgate.net
Investigation of New Reactivity Modes and Unexplored Chemical Transformations of the Nitro-Aniline Moiety
The this compound scaffold contains multiple reactive sites, including the nitro group, the aniline moiety, and the aliphatic backbone, offering a rich landscape for chemical exploration.
Transformations of the Nitro Group : Beyond simple reduction to an amine, the nitro group can participate in a variety of transformations. Catalytic denitrative reactions can be used to generate alkyl radicals, which can then engage in various C-C bond-forming reactions. thieme-connect.com This opens up pathways to functionalize the butyl chain at the C2 position.
Functionalization of the Aniline Ring : The aniline portion of the molecule can undergo electrophilic aromatic substitution. chemistrysteps.com While direct nitration of anilines can be complex, controlled conditions or protecting group strategies could allow for the introduction of additional functional groups onto the aniline ring. chemistrysteps.comwikipedia.org The secondary amine itself can be a site for further reactions.
Reactivity of the Benzylic Position : The C-H bond at the C1 position (benzylic position) is activated and could be a target for functionalization through various C-H activation strategies.
Domino and Tandem Reactions : Designing novel cascade reactions that leverage the inherent reactivity of the starting materials could lead to the efficient synthesis of complex molecular architectures from simple precursors in a single pot. For example, a reaction sequence could involve an initial catalytic synthesis of this compound followed by an in-situ reduction of the nitro group and subsequent intramolecular cyclization.
Q & A
Q. What are the optimized synthetic routes for N-(2-nitro-1-phenylbutyl)aniline in academic research?
The compound can be synthesized via a one-pot multicomponent nitro-Mannich reaction under solvent-free conditions using a heterogeneous catalyst. This method minimizes waste and simplifies purification. Key steps include:
Q. How is this compound characterized structurally in academic studies?
Primary techniques include:
- NMR spectroscopy : Identifies diastereomers through distinct splitting patterns (e.g., doublets for nitro and phenyl protons) .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation pathways.
- X-ray crystallography : Resolves absolute configuration, though this requires high-purity single crystals. SHELXL (SHELX suite) is commonly used for refinement .
Advanced Research Questions
Q. How can researchers resolve and characterize diastereomers of this compound?
Diastereomers arise from the nitro-Mannich reaction’s stereochemistry. Strategies include:
- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers.
- Dynamic NMR : Analyze coalescence temperatures to determine energy barriers for interconversion.
- Vibrational circular dichroism (VCD) : Assign absolute configurations when crystallography is impractical.
Refer to NMR data () for baseline diastereomer identification .
Q. What mechanistic pathways are proposed for the nitro-Mannich reaction forming this compound?
Two hypotheses dominate:
- Iminium ion intermediate : Protonation of the nitroalkane forms a nitronate, which attacks an iminium ion generated from the aldehyde and aniline.
- Concerted pathway : A single-step mechanism involving simultaneous bond formation.
Experimental validation methods: - Isotopic labeling : Use -aniline to track nitrogen migration via NMR.
- Kinetic studies : Monitor reaction progress under varying temperatures and catalyst loads to distinguish stepwise vs. concerted mechanisms.
Q. How can computational chemistry aid in understanding this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate transition-state geometries to identify steric/electronic barriers in diastereomer formation.
- Molecular docking : Predict binding affinities if the compound interacts with biological targets (e.g., enzymes).
- Solvent effect modeling : Use COSMO-RS to optimize reaction conditions for yield and selectivity.
Q. What strategies address contradictions in reported spectroscopic data for this compound?
Common issues include solvent-induced shifts or impurities. Solutions:
- Standardized protocols : Use deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) for NMR.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously.
- Reproducibility checks : Compare data across multiple batches and labs to identify systematic errors.
Q. How does the nitro group influence the compound’s stability and reactivity?
The nitro group:
- Enhances electrophilicity : Facilitates nucleophilic attacks at the β-position.
- Redox activity : May participate in reduction reactions (e.g., catalytic hydrogenation to form amines).
- Thermal stability : Decomposes exothermically above 200°C; DSC/TGA analysis is recommended for handling guidelines.
Q. What are the potential applications of this compound in materials science?
- Nonlinear optics (NLO) : The nitro group’s electron-withdrawing nature and aromatic system may enable NLO properties.
- Coordination chemistry : Act as a ligand for metal complexes (e.g., Cu or Pd) for catalytic applications.
- Polymer precursors : Explore copolymerization with dienes or acrylates for functional materials.
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
